N-n-octyl-7-methoxytacrine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-n-octyl-7-methoxytacrine hydrochloride: is a chemical compound that has been studied for its potential use as a cholinesterase inhibitor, particularly in the context of Alzheimer’s disease . This compound is a derivative of tacrine, which was one of the first drugs approved for the treatment of Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-n-octyl-7-methoxytacrine hydrochloride involves the alkylation of 7-methoxytacrine with an octyl group. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the 7-methoxytacrine, followed by the addition of an octyl halide (e.g., octyl bromide) to form the desired product .
Industrial Production Methods: : Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: : N-n-octyl-7-methoxytacrine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the octyl chain.
Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions may result in the replacement of the methoxy group with other functional groups .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of alkylation on the activity of tacrine derivatives.
Biology: The compound is used in research to understand its interactions with biological targets, particularly cholinesterase enzymes.
Medicine: Its primary application is in the development of treatments for Alzheimer’s disease, where it acts as a cholinesterase inhibitor to improve cognitive function.
Mechanism of Action
The mechanism of action of N-n-octyl-7-methoxytacrine hydrochloride involves the inhibition of cholinesterase enzymes, particularly acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other tacrine derivatives such as:
- 7-methoxytacrine
- N-methyl-7-methoxytacrine
- N-ethyl-7-methoxytacrine
Uniqueness: : N-n-octyl-7-methoxytacrine hydrochloride is unique due to its longer alkyl chain, which can influence its pharmacokinetic properties, such as increased lipophilicity and potentially improved blood-brain barrier penetration .
Properties
Molecular Formula |
C22H32N2O |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
7-methoxy-N-octyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C22H32N2O/c1-3-4-5-6-7-10-15-23-22-18-11-8-9-12-20(18)24-21-14-13-17(25-2)16-19(21)22/h13-14,16H,3-12,15H2,1-2H3,(H,23,24) |
InChI Key |
IFHMPKOJBNGXHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.